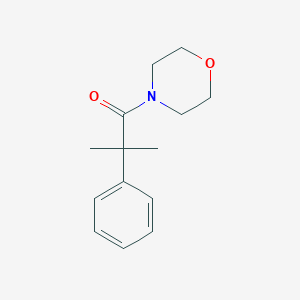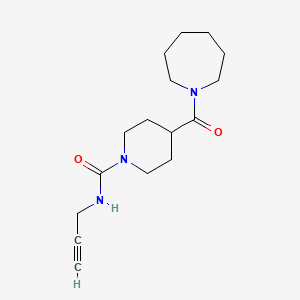
4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). AZD-9291 has shown promising results in preclinical and clinical studies, with high selectivity for mutant EGFR and minimal toxicity.
Mécanisme D'action
AZD-9291 works by irreversibly binding to the mutant 4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide, inhibiting the downstream signaling pathways that promote tumor growth and survival. This mechanism of action is different from other this compound TKIs, which only reversibly bind to the this compound.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have minimal toxicity in preclinical and clinical studies. However, some adverse effects have been reported, including gastrointestinal disturbances, fatigue, and rash.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of AZD-9291 is its high selectivity for mutant 4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide, which allows for targeted therapy in NSCLC patients with this compound mutations. However, one limitation is the development of resistance to AZD-9291 over time, which can limit its effectiveness in the long term.
Orientations Futures
Future research on AZD-9291 could focus on developing combination therapies to overcome resistance to the drug, as well as studying its potential use in other types of cancer. Additionally, further studies could investigate the mechanism of resistance to AZD-9291, with the goal of developing new drugs that can overcome this resistance.
Méthodes De Synthèse
The synthesis of AZD-9291 involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 4-(4-bromo-2-fluorophenoxy)-6-methoxyquinoline, which is converted into the key intermediate 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinoline. This intermediate is then reacted with 6-chloro-1-hexyne to form the propargylamine compound, which is further reacted with 4-(azepan-1-ylcarbonyl)piperidine-4-carboxylic acid to produce AZD-9291.
Applications De Recherche Scientifique
AZD-9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In vitro studies have shown that AZD-9291 is highly selective for mutant 4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide, with minimal activity against wild-type this compound. In vivo studies have demonstrated that AZD-9291 is effective in inhibiting tumor growth in NSCLC xenograft models that harbor this compound mutations.
Propriétés
IUPAC Name |
4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-9-17-16(21)19-12-7-14(8-13-19)15(20)18-10-5-3-4-6-11-18/h1,14H,3-13H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHSNWJSIPCFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)N1CCC(CC1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea](/img/structure/B7508502.png)
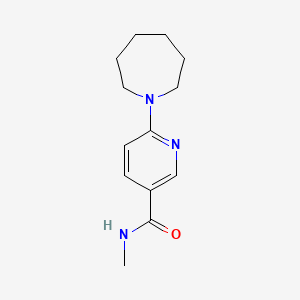
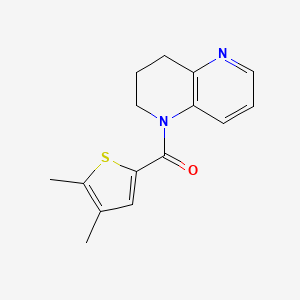
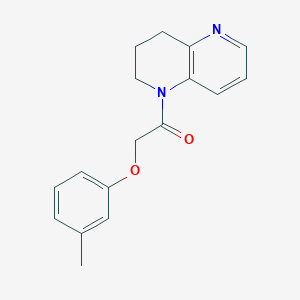
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)
![8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)
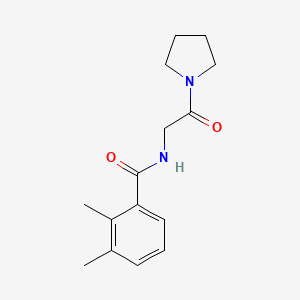
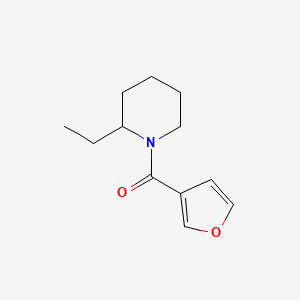
![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)

